

Application Notes and Protocols: TriSulfo-Cy5.5 DBCO Antibody Conjugation

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Compound of Interest

Compound Name: TriSulfo-Cy5.5 DBCO

Cat. No.: B15598588

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Introduction

This document provides a detailed protocol for the conjugation of **TriSulfo-Cy5.5 DBCO**, a near-infrared fluorescent dye containing a dibenzocyclooctyne (DBCO) moiety, to antibodies. This method utilizes a copper-free click chemistry reaction, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), which is a highly efficient and bioorthogonal ligation technique.^{[1][2][3][4]} This approach is ideal for labeling antibodies for various applications, including immunoassays, fluorescence microscopy, flow cytometry, and in vivo imaging, due to its high specificity, rapid reaction kinetics, and biocompatibility.^{[3][5][6][7]} The reaction proceeds readily in aqueous buffers under mild conditions, ensuring the preservation of antibody structure and function.^[3]

The protocol involves a two-step process. First, the antibody is functionalized with azide groups. This is typically achieved by reacting the primary amines (e.g., on lysine residues) of the antibody with an azide-containing N-hydroxysuccinimide (NHS) ester. Following purification to remove excess azide reagent, the azide-modified antibody is then reacted with **TriSulfo-Cy5.5 DBCO**. The DBCO group on the dye reacts specifically with the azide groups on the antibody to form a stable triazole linkage.^{[3][8]}

Quantitative Data Summary

The following tables summarize key quantitative parameters for the successful conjugation of **TriSulfo-Cy5.5 DBCO** to antibodies. These values are recommendations and may require optimization for specific antibodies and applications.

Table 1: Recommended Reagent Concentrations and Molar Ratios

| Parameter | Recommended Value | Notes |
|----------------------------------|---------------------------------------|---|
| Antibody Concentration | 2-10 mg/mL[9] | Lower concentrations can reduce labeling efficiency.[9] |
| Azide-PEG-NHS Ester Molar Excess | 10-fold[8] | Molar excess relative to the antibody. |
| TriSulfo-Cy5.5 DBCO Molar Excess | 2-4-fold[3][5] | Molar excess relative to the azide-modified antibody. |
| DBCO-NHS Ester Stock Solution | 10 mM in anhydrous DMSO or DMF[5][10] | Prepare fresh before use.[5] |

Table 2: Key Spectroscopic Properties

| Molecule | Excitation Max (Ex) | Emission Max (Em) | Molar Extinction Coefficient (ϵ) |
|----------------------|---------------------|-------------------|---|
| TriSulfo-Cy5.5 | ~673 nm[11] | ~707 nm[11] | ~250,000 M ⁻¹ cm ⁻¹ (for Cy5)[12] |
| DBCO Group | ~309-310 nm[3][13] | Not Applicable | ~12,000 M ⁻¹ cm ⁻¹ [13] |
| Typical IgG Antibody | ~280 nm | ~350 nm | ~204,000 M ⁻¹ cm ⁻¹ [13] |

Experimental Protocols

This section details the step-by-step procedures for the conjugation of **TriSulfo-Cy5.5 DBCO** to an antibody.

Part 1: Antibody Preparation and Azide Functionalization

- Antibody Buffer Exchange:
 - If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into an amine-free buffer such as Phosphate-Buffered Saline (PBS) at pH 7.2-7.4.[9]
 - This can be achieved through dialysis, diafiltration, or using desalting spin columns.[14][15]
 - Ensure the antibody is free of stabilizing proteins like BSA or gelatin, which can be removed using methods like Melon™ Gel.[5]
 - Concentrate the antibody to a final concentration of 2-10 mg/mL.[9]
- Azide-Modification of the Antibody:
 - Prepare a 10 mM stock solution of an Azide-PEG-NHS ester in anhydrous DMSO.
 - Add a 10-fold molar excess of the Azide-PEG-NHS ester to the antibody solution.[8]
 - Incubate the reaction for 60 minutes at room temperature with gentle mixing.[8]
- Purification of Azide-Modified Antibody:
 - Remove the unreacted Azide-PEG-NHS ester by dialysis against PBS (pH 7.2-7.4) or by using a desalting spin column (e.g., Sephadex G-25).[9][14]

Part 2: Conjugation of TriSulfo-Cy5.5 DBCO

- Reaction Setup:
 - Prepare a stock solution of **TriSulfo-Cy5.5 DBCO** in anhydrous DMSO. The concentration will depend on the specific product instructions.
 - Add a 2 to 4-fold molar excess of **TriSulfo-Cy5.5 DBCO** to the purified azide-modified antibody.[3][5]

- The final concentration of DMSO in the reaction mixture should ideally be kept below 20%.
[3]
- Incubation:
 - Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.[3] Longer incubation times generally do not have a negative effect.
[16]

Part 3: Purification of the Antibody-Dye Conjugate

- Removal of Unreacted Dye:
 - Purify the **TriSulfo-Cy5.5 DBCO**-conjugated antibody from unreacted dye using size exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.[9][14]
 - Collect the fractions containing the fluorescently labeled antibody.

Part 4: Characterization of the Conjugate

- Determination of Degree of Labeling (DOL):
 - The DOL, or the number of dye molecules per antibody, is a critical parameter for characterizing the conjugate.[9]
 - Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and at the absorbance maximum of TriSulfo-Cy5.5 (approximately 673 nm).[9]
 - The DOL can be calculated using the following formula, which corrects for the dye's absorbance at 280 nm:
 - $\text{Corrected } A_{280} = A_{280} - (A_{\text{max_dye}} \times \text{CF})$
 - where CF is the correction factor (A_{280}/A_{max} for the free dye).
 - $\text{Antibody Concentration (M)} = \text{Corrected } A_{280} / \epsilon_{\text{antibody_}}$
 - $\text{Dye Concentration (M)} = A_{\text{max_dye}} / \epsilon_{\text{dye_}}$

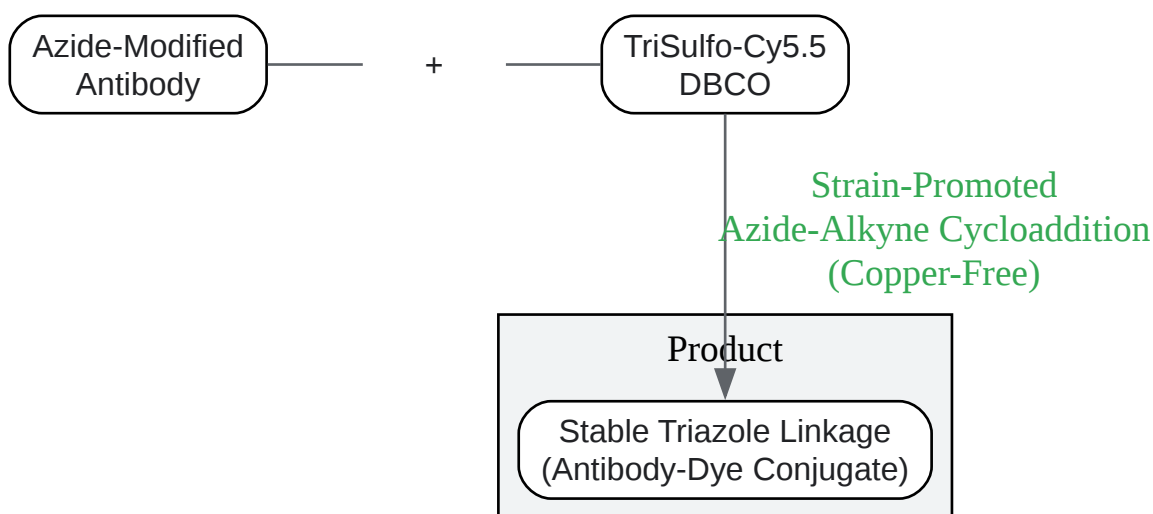
- $DOL = \text{Dye Concentration (M)} / \text{Antibody Concentration (M)}$
- The optimal DOL for most antibodies is typically between 2 and 10.[9]
- Functional Analysis:
 - Validate the functionality of the conjugated antibody using a relevant assay, such as an ELISA or flow cytometry, to ensure that the conjugation process has not compromised its antigen-binding affinity.

Visualizations



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Caption: Workflow for **TriSulfo-Cy5.5 DBCO** Antibody Conjugation.



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Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Mechanism.

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